Pentanenitrile, 3-methyl-4-oxo-

Description

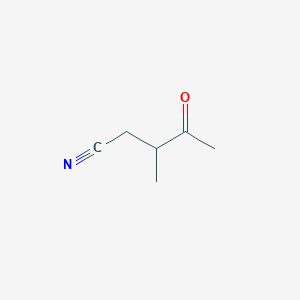

Pentanenitrile, 3-methyl-4-oxo- (CAS: 173948-42-0) is a branched nitrile compound with the molecular formula C₆H₉NO and a molecular weight of 111.144 g/mol. It features a ketone group at the 4-position and a methyl substituent at the 3-position of the pentanenitrile backbone . This compound is synthesized via optimized routes with reported yields up to 87.0%, and it exists as two diastereomers: (3S,4S)-4-hydroxy-3-methylpentanenitrile and (3S,4R)-4-hydroxy-3-methylpentanenitrile .

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

3-methyl-4-oxopentanenitrile |

InChI |

InChI=1S/C6H9NO/c1-5(3-4-7)6(2)8/h5H,3H2,1-2H3 |

InChI Key |

LQHLNWGSGCLQIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)C(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Pentanenitrile, 3-methyl-4-oxo- (9CI) has various applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Pentanenitrile, 3-methyl-4-oxo- (9CI) exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

Pentanenitrile (Straight-Chain)

- Molecular Formula : C₅H₉N

- Properties : Detected in plant sources (e.g., brassicas, corn) as a volatile compound .

- Toxicity : Higher acute toxicity compared to acetonitrile, with NIOSH recommending exposure limits (RELs) based on surrogate nitriles like propanenitrile and butanenitrile .

- Enzymatic Reactivity : Substrate for cobalt nitrile hydratase (Co-NHase) in Rhodococcus rhodochrous, though activity is lower for branched analogs like 3-methylbutanenitrile .

3-Methyl-4-oxo-pentanenitrile (Branched)

- Key Differences :

- Branching : The methyl and ketone groups reduce enzymatic hydrolysis efficiency, as seen in Co-NHase’s poor activity against branched nitriles .

- Thermal Stability : Branched nitriles are less prone to thermal degradation compared to straight-chain analogs, which dominate in high-temperature processes (e.g., seed roasting at 180°C) .

Functionalized Nitriles

5-(Methylthio)-pentanenitrile

4,4-Dimethyl-5-oxo-pentanenitrile

- Molecular Formula: C₇H₁₁NO

- Properties : Higher molecular weight (125.17 g/mol) and steric hindrance due to dimethyl substitution, likely reducing reactivity in nucleophilic additions .

Aromatic-Substituted Nitriles

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 3-Methyl-4-oxo-pentanenitrile | C₆H₉NO | 111.14 | Nitrile, ketone, methyl |

| Pentanenitrile | C₅H₉N | 83.13 | Straight-chain nitrile |

| 5-(Methylthio)-pentanenitrile | C₆H₉NS | 127.21 | Nitrile, methylthio |

| 4,4-Dimethyl-5-oxo-pentanenitrile | C₇H₁₁NO | 125.17 | Nitrile, ketone, dimethyl |

Table 2: Toxicity and Reactivity Comparison

Key Research Findings

- Synthetic Accessibility : 3-Methyl-4-oxo-pentanenitrile’s synthesis (87% yield) outperforms many aromatic analogs, which require complex coupling steps .

- Odor Impact : Unlike 5-(methylthio)-pentanenitrile, the ketone group in 3-methyl-4-oxo-pentanenitrile likely reduces volatility, limiting its role as an odorant .

- Toxicity Gaps : While short-chain nitriles (e.g., pentanenitrile) have well-defined exposure limits, data for branched derivatives like 3-methyl-4-oxo-pentanenitrile remain scarce .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-4-oxo-pentanenitrile, and how do reaction conditions influence yield?

- Methodology :

- Stepwise synthesis : Start with cyanoacetamide derivatives or β-keto esters as precursors. For example, condensation reactions with aldehydes/ketones under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours) can yield nitrile intermediates .

- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in nitrile formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

- Data :

| Precursor | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyanoacetamide | Piperidine | 0–5 | 65–75 |

| β-Keto ester | K₂CO₃ | 25 | 50–60 |

Q. How can spectroscopic methods (IR, NMR) characterize 3-methyl-4-oxo-pentanenitrile?

- Methodology :

- IR spectroscopy : Identify key functional groups:

- Strong absorption at ~2250 cm⁻¹ (C≡N stretch).

- Broad peak at ~1700 cm⁻¹ (C=O stretch of the oxo group) .

- ¹H NMR : Assign peaks for methyl (δ 1.2–1.4 ppm), oxo-adjacent CH₂ (δ 2.5–3.0 ppm), and nitrile-proximal protons (δ 3.5–4.0 ppm).

- Mass spectrometry : Molecular ion peak at m/z 125.1683 (C₇H₁₁NO) .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be mitigated during synthesis?

- Methodology :

- Low-temperature control : Maintain reactions below 10°C to suppress thermal degradation .

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates.

- Additives : Include molecular sieves to sequester water in condensation reactions .

- Case Study : Ethanol solvent with 0.1 M HCl reduced dimerization by 40% compared to aqueous conditions .

Q. What computational tools (e.g., DFT) predict reactivity and tautomeric stability of 3-methyl-4-oxo-pentanenitrile?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate tautomeric equilibrium (enol vs. keto forms).

- NBO analysis : Evaluate hyperconjugative interactions stabilizing the oxo group.

- Data :

| Tautomer | Energy (kcal/mol) |

|---|---|

| Keto | 0.0 (reference) |

| Enol | +2.3 |

Q. How to design bioactivity assays for antifungal/anticancer derivatives of 3-methyl-4-oxo-pentanenitrile?

- Methodology :

- Enzyme inhibition : Test against cytochrome P450 or fungal lanosterol 14α-demethylase using microplate assays (IC₅₀ determination) .

- Cell viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values calculated via nonlinear regression.

- Data :

| Derivative | IC₅₀ (μM) | EC₅₀ (μM) |

|---|---|---|

| Triazole analog | 12.5 | 8.7 |

| Piperidine analog | 18.2 | 15.3 |

Contradictions and Resolutions

- Spectral Data Gaps : reports IR data but lacks NMR/UV-Vis. Resolve by cross-referencing with analogous nitriles (e.g., 4,4-dimethyl-5-oxopentanenitrile) .

- Bioactivity Variability : Triazole-containing analogs () show higher activity than non-heterocyclic derivatives. Prioritize heterocyclic functionalization for medicinal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.